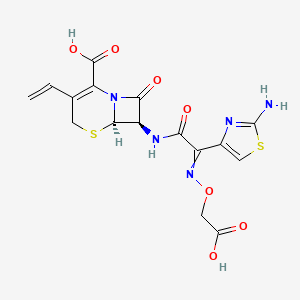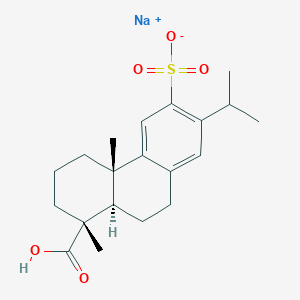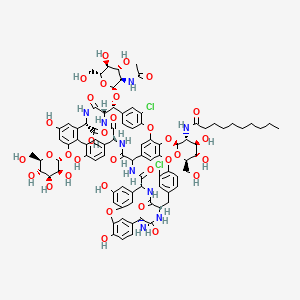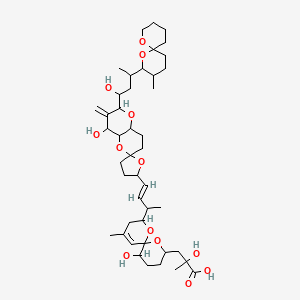![molecular formula C59H89N19O13S B7825039 (2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan](/img/structure/B7825039.png)
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxy-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-yl-propan
Übersicht
Beschreibung
Icatibant ist ein synthetisches Dekapeptid, das als selektiver Antagonist für den Bradykinin-B2-Rezeptor wirkt. Es wird hauptsächlich zur Behandlung akuter Episoden von Schwellungen und Entzündungen im Zusammenhang mit hereditärem Angioödem eingesetzt, einer Erkrankung, die durch wiederkehrende Episoden von starken Schwellungen gekennzeichnet ist . Icatibant wird unter dem Markennamen Firazyr vermarktet und wurde 2011 von der FDA und 2008 von der EMA zugelassen .
Vorbereitungsmethoden
Icatibant wird unter Verwendung von Festphasenpeptidsynthese (SPPS) und Lösungen-Phasensynthesemethoden synthetisiert. Die Festphasen-Synthese beinhaltet das sequentielle Verknüpfen von Aminosäure- und Dipeptidfragmenten mit Schutzgruppen am N-Ende und an der Seitenkette an einen festen Harzträger . Die Guanidylgruppe des Arginins wird durch Nitro geschützt, und das N-Ende von Glycin wird mit 2,4-Dimethoxybenzyl verbunden. Das Harzpeptid wird dann mit einem Spaltmittel gespalten, und die Nitrogruppe wird durch Palladium-Kohlenstoff-Katalyse entfernt, um das Rohprodukt zu erhalten, das dann gereinigt wird .
Ein verbessertes Verfahren für die Lösungsphasensynthese beinhaltet die Kupplung geeigneter geschützter Peptidfragmente unter Verwendung einer 5+3+2-Strategie, gefolgt von Deprotektion und Behandlung mit Essigsäure, um Icatibantacetat zu erhalten .
Analyse Chemischer Reaktionen
Icatibant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind aufgrund der Peptidnatur von Icatibant nicht üblicherweise damit verbunden.
Hydrolyse: Peptidbindungen in Icatibant können unter sauren oder basischen Bedingungen hydrolysiert werden, was zum Abbau der Peptidkette führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Schutzgruppen wie Nitro für Arginin, 2,4-Dimethoxybenzyl für Glycin und Palladium-Kohlenstoff für die Deprotektion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Zwischenpeptid und das endgültig gereinigte Icatibantacetat .
Wissenschaftliche Forschungsanwendungen
Icatibant hat mehrere wissenschaftliche Forschungsanwendungen:
Medizin: Es wird zur Behandlung von akuten Anfällen von hereditärem Angioödem eingesetzt, indem der Bradykinin-B2-Rezeptor gehemmt wird, wodurch Schwellungen und Entzündungen reduziert werden
Industrie: Die Syntheseverfahren von Icatibant werden zur Entwicklung effizienter und skalierbarer Produktionsprozesse für therapeutische Peptide verwendet
Wirkmechanismus
Icatibant entfaltet seine Wirkung durch kompetitive Hemmung des Bradykinin-B2-Rezeptors, der an der Produktion von Bradykinin beteiligt ist, einem Peptid, das Vasodilatation, erhöhte Gefäßpermeabilität und glatte Muskelkontraktionen verursacht . Durch die Blockierung dieses Rezeptors verhindert Icatibant die Wirkung von Bradykinin, wodurch die Symptome des hereditären Angioödems reduziert werden .
Wirkmechanismus
Icatibant exerts its effects by competitively inhibiting the bradykinin B2 receptor, which is involved in the production of bradykinin, a peptide that causes vasodilation, increased vascular permeability, and smooth muscle contraction . By blocking this receptor, icatibant prevents the actions of bradykinin, thereby reducing the symptoms of hereditary angioedema .
Vergleich Mit ähnlichen Verbindungen
Icatibant ist einzigartig unter den Bradykinin-B2-Rezeptorantagonisten aufgrund seiner hohen Affinität und Resistenz gegenüber dem Abbau durch Bradykinin-spaltende Enzyme . Ähnliche Verbindungen umfassen:
Haegarda (C1-Esterase-Inhibitor): Funktioniert, indem es das fehlende C1-Protein im Blut ersetzt und so die Bildung von Bradykinin verhindert.
Orladeyo (Berotralstat): Ein orales Medikament, das Angioödem-Anfälle durch Hemmung des Kallikrein-Kinin-Systems reduziert.
Die Einzigartigkeit von Icatibant liegt in seiner Peptid-basierten Struktur und seiner spezifischen Zielsetzung des Bradykinin-B2-Rezeptors, was es zu einer wirksamen und wirksamen Behandlung für hereditäres Angioödem macht .
Eigenschaften
IUPAC Name |
(2S)-2-[[(3aS,7aS)-1-[2-[(2S)-2-[[(2S)-2-[[2-[[(4R)-1-[1-[2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38?,39-,40-,41-,42-,43?,44?,45?,46?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWXBZNHXJZBE-MCDGZUPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Icatibant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e-02 g/L | |
| Record name | Icatibant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
130308-48-4 | |
| Record name | Icatibant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


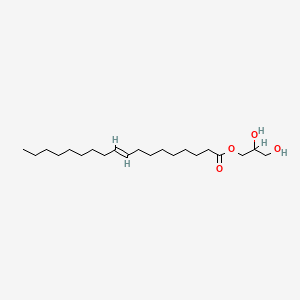
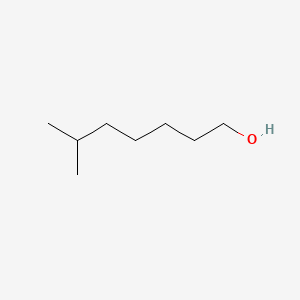
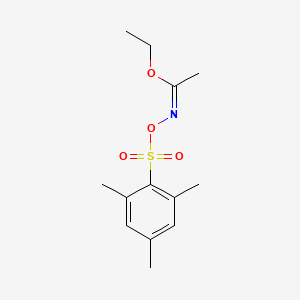
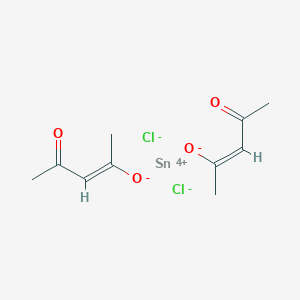
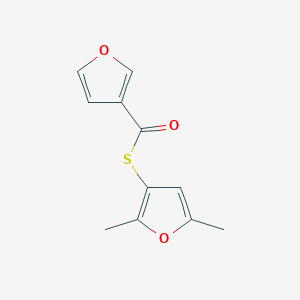
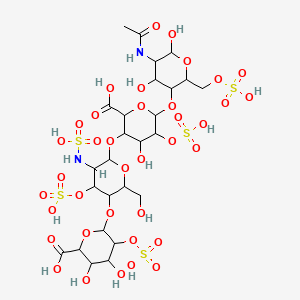
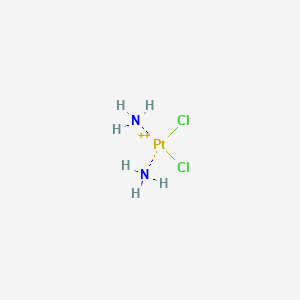
![(2E,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-4a,5,5a,6-tetrahydro-4H-tetracene-1,3,12-trione](/img/structure/B7825005.png)
